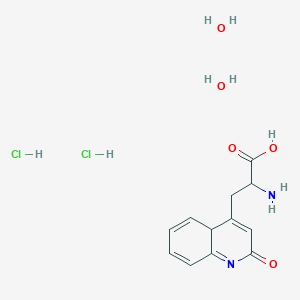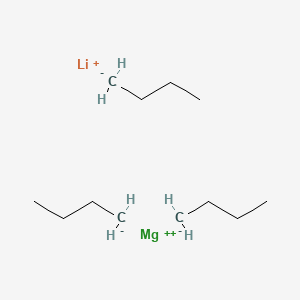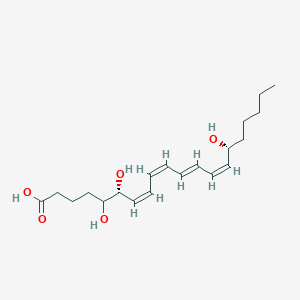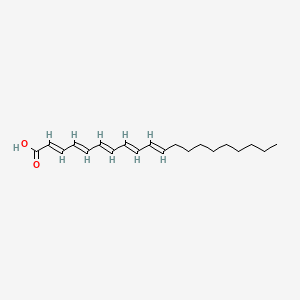
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is a polyunsaturated fatty acid characterized by the presence of five conjugated double bonds at positions 2, 4, 6, 8, and 10. This compound is part of a broader class of polyunsaturated fatty acids, which are known for their significant roles in biological systems and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid typically involves the use of organic synthesis techniques. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated polyene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce polyunsaturated fatty acids through fermentation processes. These methods are advantageous due to their scalability and sustainability.
化学反应分析
Types of Reactions: (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or aldehydes.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2), resulting in the addition of halogen atoms across the double bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in a cold, inert solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in CCl4 or Cl2 in CH2Cl2.
Major Products:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
科学研究应用
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and as a component in lubricants and coatings.
作用机制
The mechanism of action of (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid involves its interaction with cellular membranes and signaling pathways. The compound can incorporate into phospholipid bilayers, affecting membrane fluidity and function. It also acts as a ligand for nuclear receptors, modulating gene expression and influencing metabolic pathways.
相似化合物的比较
(2E,4E,6E,8E,10E)-octadecapentaenoic acid: Another polyunsaturated fatty acid with similar conjugated double bonds but a shorter carbon chain.
(2E,4E)-hexa-2,4-dienoic acid: A shorter chain polyunsaturated fatty acid with only two conjugated double bonds.
Uniqueness: (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is unique due to its longer carbon chain and higher degree of unsaturation, which confer distinct physical and chemical properties. These characteristics make it particularly valuable in applications requiring specific structural and functional attributes.
属性
CAS 编号 |
32839-30-8 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h10-19H,2-9H2,1H3,(H,21,22)/b11-10+,13-12+,15-14+,17-16+,19-18+ |
InChI 键 |
SBHCLVQMTBWHCD-METXMMQOSA-N |
手性 SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O |
规范 SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


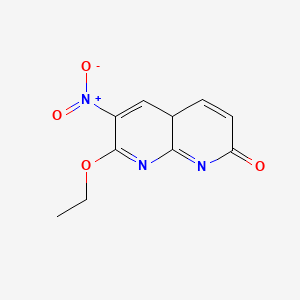

![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)


![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)

